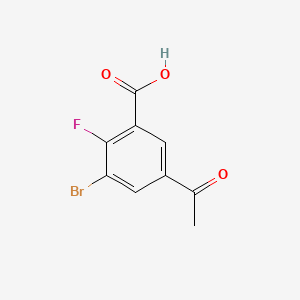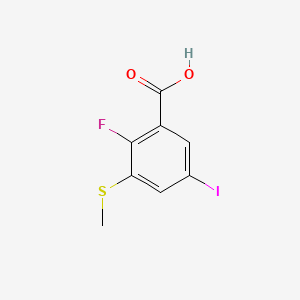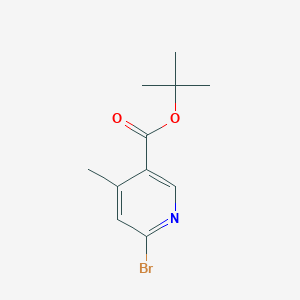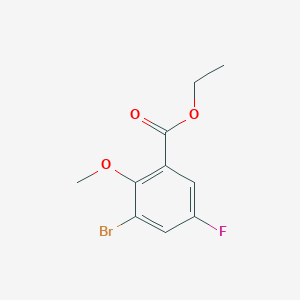
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and esterification of appropriate precursors. One common method involves the following steps:
Bromination: Starting with 2-methoxybenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a phase-transfer catalyst to introduce the fluorine atom at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-bromo-5-fluoro-2-methoxybenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-5-fluoro-2-hydroxybenzoate.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-5-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-5-fluoro-2-methoxybenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-fluoro-5-methoxybenzoate: Differing in the position of the fluorine and methoxy groups.
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate: Differing in the position of the bromine and methoxy groups.
Mthis compound: Differing in the ester group (methyl instead of ethyl).
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C10H10BrFO3 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
ethyl 3-bromo-5-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)7-4-6(12)5-8(11)9(7)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
VMJCJHVVCXYSMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
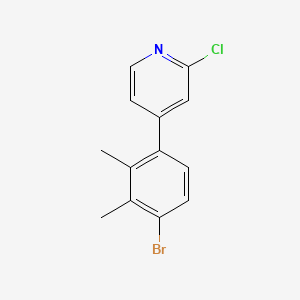

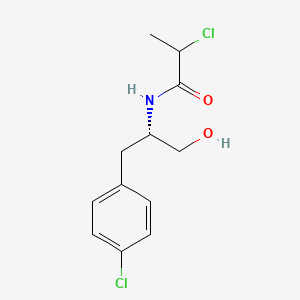
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
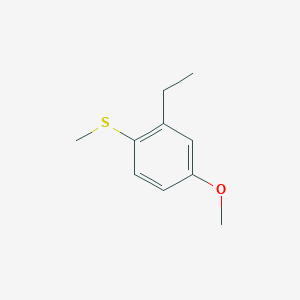
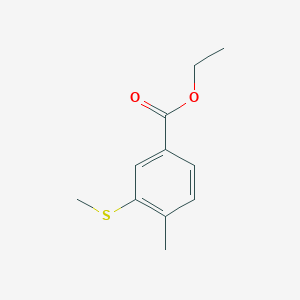

![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
